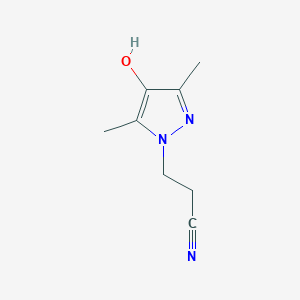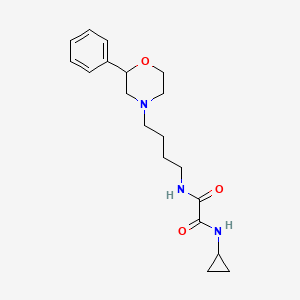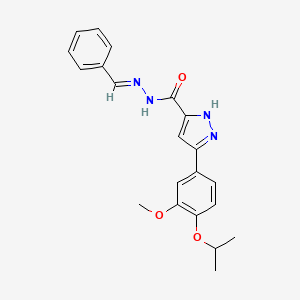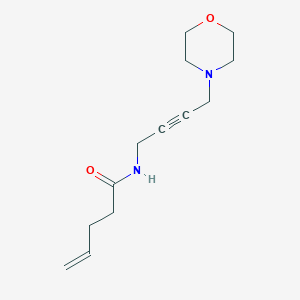
3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a hydroxy group and two methyl groups on the pyrazole ring, as well as a propanenitrile group attached to the nitrogen atom.
作用机制
Target of Action
The primary targets of 3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile are tubulin proteins and Leishmania major pteridine reductase 1 (LmPTR1) . Tubulin proteins are crucial for cell division and maintaining cell structure, while LmPTR1 is a key enzyme in the folate metabolism pathway of Leishmania parasites .
Mode of Action
The compound interacts with its targets by inhibiting their function. In the case of tubulin proteins, it prevents their polymerization , disrupting the formation of microtubules necessary for cell division. For LmPTR1, the compound binds to the enzyme’s active site, inhibiting its activity .
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell division process , leading to cell cycle arrest and ultimately cell death . The inhibition of LmPTR1 disrupts the folate metabolism pathway in Leishmania parasites, affecting their survival and proliferation .
Pharmacokinetics
and a long dissociation half-life. These properties suggest that the compound could have good bioavailability and a sustained effect.
Result of Action
The molecular and cellular effects of the compound’s action include disruption of cell division due to inhibition of tubulin polymerization , and impaired survival and proliferation of Leishmania parasites due to disruption of the folate metabolism pathway .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . .
生化分析
Biochemical Properties
Pyrazole-bearing compounds are known for their diverse pharmacological effects . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
The synthesis of 3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethyl-4-hydroxy-1H-pyrazole with acrylonitrile under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the acrylonitrile, followed by proton transfer and cyclization to form the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other electrophiles to form ethers or esters.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include carbonyl derivatives, amines, ethers, and esters.
科学研究应用
3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study enzyme activity and protein-ligand interactions due to its unique structural features.
Medicine: Pyrazole derivatives, including this compound, have shown potential as therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases.
Industry: It is used in the production of specialty chemicals, dyes, and pigments due to its stability and reactivity.
相似化合物的比较
Similar compounds to 3-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile include other pyrazole derivatives such as 3,5-dimethyl-4-hydroxy-1H-pyrazole and 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile. These compounds share structural similarities but differ in the presence or absence of specific functional groups, which can significantly impact their chemical reactivity and biological activity.
属性
IUPAC Name |
3-(4-hydroxy-3,5-dimethylpyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6-8(12)7(2)11(10-6)5-3-4-9/h12H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKJTPSLOBVBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC#N)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-CYANOPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B2749289.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B2749292.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2749293.png)
![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2749294.png)


![2,4-dimethoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2749301.png)
![N-[(1-aminocycloheptyl)methyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride](/img/structure/B2749302.png)
![2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide](/img/structure/B2749303.png)
![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2749307.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2749310.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-isopropylacetamide](/img/structure/B2749312.png)
